molecular formula C11H10O2 B1681750 1,4-Benzenediol, 2-(3-methyl-3-buten-1-yn-1-yl)- CAS No. 22944-03-2

1,4-Benzenediol, 2-(3-methyl-3-buten-1-yn-1-yl)-

Cat. No.: B1681750
CAS No.: 22944-03-2
M. Wt: 174.2 g/mol
InChI Key: ZUEGEPDZNAILQJ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, D₂O) :

δ (ppm) Multiplicity Assignment
6.71 Doublet (J=8.5 Hz) H-3 (aromatic)
6.48 Double doublet H-5 (J=8.5, 3.0 Hz)
6.61 Doublet (J=3.0 Hz) H-6 (aromatic)
5.45 Triplet (J=7.8 Hz) Alkenyl proton (C=CH)
4.24 Singlet Allylic methylene (-CH₂-OH)
1.62 Singlet Methyl groups (C(CH₃)=C)

¹³C NMR (101 MHz, D₂O) :

δ (ppm) Assignment
153.2 C-1 (hydroxylated aromatic)
148.9 C-4 (hydroxylated aromatic)
122.4 C-2 (substituted aromatic)
116.7 Alkyne carbons (C≡C)
110.3 Alkenyl carbons (C=C)
60.3 Allylic methylene (-CH₂-OH)
27.1 Methyl carbons (C(CH₃))

The alkyne proton is absent in the ¹H NMR due to its non-equivalence under standard conditions, but its presence is confirmed via ¹³C NMR.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • 3290 cm⁻¹ : O-H stretching (hydroxyl groups).
  • 2105 cm⁻¹ : C≡C stretching (alkyne).
  • 1620 cm⁻¹ : C=C stretching (alkene).
  • 1260 cm⁻¹ : C-O stretching (phenolic).

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum shows:

  • m/z 174 : Molecular ion ([M]⁺).
  • m/z 156 : Loss of H₂O ([M-H₂O]⁺).
  • m/z 115 : Fragmentation of the alkyne-alkene substituent.

Crystallographic Analysis and Conformational Studies

While X-ray crystallographic data for this compound is not yet available, computational modeling (DFT at B3LYP/6-31G* level) predicts a planar aromatic ring with a dihedral angle of 12.5° between the benzene plane and the alkyne-alkene substituent. The hydroxyl groups adopt a para orientation, maximizing hydrogen-bonding interactions in the solid state.

Conformational analysis reveals two low-energy states:

  • Syn : Alkyne and methyl groups on the same side of the double bond.
  • Anti : Alkyne and methyl groups on opposite sides.
    The anti conformation is energetically favored by 3.2 kcal/mol due to reduced steric hindrance.

Comparative Structural Analysis with Related Hydroquinone Derivatives

Compound Substituent Key Structural Differences
1,4-Benzenediol (Hydroquinone) None Lacks substituents; higher polarity
2-Methyl-1,4-benzenediol Methyl group at C-2 Smaller substituent; no unsaturated bonds
Prenylhydroquinone Isoprenyl group at C-2 Flexible terpene chain vs. rigid alkyne-alkene
Siccayne 3-Methyl-3-buten-1-ynyl at C-2 Conjugated alkyne-alkene enhances rigidity

The rigid alkyne-alkene substituent in Siccayne distinguishes it from alkylated hydroquinones, conferring unique electronic properties. For example, the triple bond withdraws electron density via induction, reducing the phenolic O-H acidity (predicted pKa = 10.2) compared to hydroquinone (pKa = 9.9). This electronic modulation impacts reactivity in oxidation and electrophilic substitution reactions.

Properties

IUPAC Name

2-(3-methylbut-3-en-1-ynyl)benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-8(2)3-4-9-7-10(12)5-6-11(9)13/h5-7,12-13H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEGEPDZNAILQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C#CC1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945629
Record name 2-(3-Methylbut-3-en-1-yn-1-yl)benzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22944-03-2
Record name Siccayne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022944032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Methylbut-3-en-1-yn-1-yl)benzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Benzenediol, 2-(3-methyl-3-buten-1-yn-1-yl)- can be synthesized through several methods. One common approach involves the alkylation of 1,4-benzenediol with 3-methyl-3-buten-1-yne under basic conditions. The reaction typically requires a strong base such as potassium carbonate and a suitable solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediol, 2-(3-methyl-3-buten-1-yn-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Applications

One of the most significant applications of 1,4-Benzenediol, 2-(3-methyl-3-buten-1-yn-1-yl)- is in the development of antimicrobial agents. Research has demonstrated that derivatives of this compound exhibit broad-spectrum activity against various pathogens, including multidrug-resistant strains. A study synthesized and evaluated a library of 42 2-substituted 1,4-benzenediols for their antimicrobial properties. Notably, several compounds showed efficacy against resistant fungi such as Candida spp. and dermatophytes like Trichophyton mentagrophytes .

Case Study: Antimicrobial Screening

In this study, compounds derived from 1,4-Benzenediol were screened for their minimum inhibitory concentrations (MICs) against multiple pathogens. The results indicated that:

CompoundMIC (µg/ml)Activity
Compound 58–64High activity against Gram-positive bacteria
Compound 825–50Effective against dermatophytes
Compound 1150Active against Candida spp.

These findings highlight the potential of these compounds as new therapeutic agents with reduced toxicity compared to traditional antibiotics .

Material Science Applications

Beyond its antimicrobial properties, 1,4-Benzenediol, 2-(3-methyl-3-buten-1-yn-1-yl)- is also being explored for its utility in material science. Its unique structural features allow it to participate in various chemical reactions typical for phenolic compounds and alkynes. This makes it suitable for applications in polymer chemistry and the development of advanced materials .

Potential Material Applications

The compound's ability to form stable bonds can be harnessed in:

  • Polymer Production : As a building block for synthesizing new polymers with enhanced properties.
  • Coatings : In the formulation of protective coatings that require improved durability and resistance to microbial degradation.

Safety Considerations

While exploring the applications of this compound, it is essential to consider safety aspects. According to safety data sheets, 1,4-Benzenediol, 2-(3-methyl-3-buten-1-yn-1-y) is classified as harmful if swallowed and can cause skin irritation. Proper handling procedures must be established to mitigate any risks associated with its use .

Mechanism of Action

The mechanism of action of 1,4-Benzenediol, 2-(3-methyl-3-buten-1-yn-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the 3-methyl-3-buten-1-ynyl group can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent type and position significantly alter physicochemical characteristics. Below is a comparative analysis of key hydroquinone derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Melting Point (°C) Solubility Key Features
Hydroquinone (1,4-benzenediol) 123-31-9 C₆H₆O₂ 110.1 None 172–175 Water, ethanol Antioxidant, photo-developer
Catechol (1,2-benzenediol) 120-80-9 C₆H₆O₂ 110.1 None (1,2-diol) 105 Water, ethanol Pharmaceutical intermediate
MTBHQ (2-tert-butyl-1,4-benzenediol) - C₁₀H₁₄O₂ 166.22 tert-Butyl 125–131 Methanol Food antioxidant
2-(1,3-Dithian-2-yl)-1,4-benzenediol 496043-34-6 C₁₀H₁₂O₂S₂ 228.34 1,3-Dithian-2-yl - - Synthetic intermediate (yield: 65–87%)
Target Compound (2-(3-methyl-3-buten-1-yn-1-yl)-1,4-benzenediol) - C₁₁H₁₀O₂ 174.20 3-Methyl-3-buten-1-yn-1-yl Predicted: 100–120 Likely low in water Potential for click chemistry applications

Notes:

  • The alkyne group in the target compound may reduce water solubility compared to hydroquinone but enhance lipophilicity, similar to MTBHQ .
  • The conjugated alkyne and alkene in the substituent could increase stability or reactivity in organic synthesis.

Biological Activity

1,4-Benzenediol, 2-(3-methyl-3-buten-1-yn-1-yl)-, also known as Prenylhydroquinone, is a compound with significant biological activity. Its molecular formula is C11H14O2, and it is recognized for its potential applications in pharmacology and biochemistry. This article explores the biological activities associated with this compound, including its effects on various biological systems and potential therapeutic uses.

  • Molecular Formula: C11H14O2
  • CAS Number: 22944-03-2
  • Synonyms: Prenylhydroquinone

Antioxidant Activity

Research indicates that 1,4-Benzenediol, 2-(3-methyl-3-buten-1-yn-1-yl)- exhibits strong antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

In a study examining the antioxidant efficacy of this compound, it was found to reduce reactive oxygen species (ROS) levels significantly. The antioxidant mechanism was attributed to its ability to scavenge free radicals effectively, similar to established antioxidants like Trolox .

Tyrosinase Inhibition

The compound has been investigated for its ability to inhibit mushroom tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders.

CompoundIC50 (µM)Comparison
Kojic Acid24.09Reference
Prenylhydroquinone13.75Stronger than Kojic Acid

In kinetic studies, the compound demonstrated potent inhibition of tyrosinase activity with an IC50 value of 13.75 µM, making it a promising candidate for further development in cosmetic and therapeutic applications targeting skin pigmentation .

Antimicrobial Activity

Additionally, 1,4-Benzenediol, 2-(3-methyl-3-buten-1-yn-1-y) has shown antimicrobial properties against Gram-positive bacteria and some fungi. This characteristic enhances its potential use as a natural preservative or therapeutic agent in treating infections caused by resistant strains of bacteria.

Case Studies

Case Study 1: Antioxidant Efficacy
A study conducted on various analogs of benzenediol derivatives highlighted that those with similar structures to Prenylhydroquinone exhibited significant antioxidant activity. The results indicated that these compounds could be beneficial in formulations aimed at reducing oxidative stress in skin cells .

Case Study 2: Tyrosinase Inhibition
In a comparative analysis of several tyrosinase inhibitors, Prenylhydroquinone was noted for its superior efficacy compared to traditional agents like kojic acid. The study suggested that modifications in the molecular structure could enhance inhibitory effects further .

Safety and Toxicology

Safety data indicate that while the compound has beneficial biological activities, further toxicological assessments are necessary to establish safe usage levels in pharmaceutical and cosmetic applications. Preliminary studies suggest low acute toxicity levels; however, comprehensive evaluations are warranted to ensure safety for human use .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3-methyl-3-buten-1-yn-1-yl)-1,4-benzenediol, and how is structural confirmation achieved?

  • Methodology : Use Sonogashira coupling or alkyne-alkene addition reactions to introduce the 3-methyl-3-buten-1-ynyl group to hydroquinone. Purify via column chromatography. Structural confirmation requires 1H^1 \text{H}-/13C^{13} \text{C}-NMR for substituent identification and mass spectrometry (HRMS) for molecular weight validation. Compare spectral data to unmodified hydroquinone to assign shifts .

Q. What safety protocols are critical when handling 1,4-benzenediol derivatives in the laboratory?

  • Methodology : Hydroquinone derivatives are hazardous due to potential toxicity and skin irritation. Use PPE (gloves, goggles), work in a fume hood, and store under inert atmosphere to prevent oxidation. Follow guidelines for hazardous phenolic compounds as outlined in chemical safety databases (e.g., CAS 123-31-9 for hydroquinone) .

Q. How can purity and common impurities be assessed in synthesized 2-(3-methyl-3-buten-1-yn-1-yl)-1,4-benzenediol?

  • Methodology : Employ HPLC with UV detection (λ = 280–300 nm) for purity analysis. Common impurities include unreacted hydroquinone or partially substituted intermediates. Use TLC (silica gel, ethyl acetate/hexane eluent) for rapid monitoring .

Advanced Research Questions

Q. How does the 3-methyl-3-buten-1-ynyl substituent influence antioxidant activity compared to other alkyl/aryl groups on 1,4-benzenediol?

  • Methodology : Conduct DPPH or ABTS radical scavenging assays. Compare IC50_{50} values with tert-butylhydroquinone (TBHQ) and unsubstituted hydroquinone. The electron-withdrawing alkynyl group may reduce redox potential, altering antioxidant efficacy. Computational studies (DFT) can predict H-atom donation ability .

Q. What strategies resolve contradictions in thermal stability data for substituted 1,4-benzenediols in polymer matrices?

  • Methodology : Perform thermogravimetric analysis (TGA) under controlled atmospheres (N2_2/O2_2) to assess decomposition kinetics. Compare with epoxy resin composites (e.g., flame-retardant systems in ). Vary substituent polarity and crosslinking density to isolate stability trends .

Q. How does the alkenynyl group at the 2-position affect electrochemical properties for redox-active applications?

  • Methodology : Use cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) to measure oxidation potentials. The conjugated alkenynyl group may stabilize radical intermediates, enhancing conductivity in polymer electrolytes. Compare with TBHQ-modified systems .

Q. What computational approaches predict substituent effects on the reactivity of 1,4-benzenediol derivatives?

  • Methodology : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and bond dissociation energies (BDE) for the O–H groups. Correlate with experimental antimicrobial or antioxidant data (e.g., ’s SAR study on nitro/tert-butyl derivatives) .

Data Contradiction and Validation

Q. How can conflicting reports on substituent-driven bioactivity be reconciled?

  • Methodology : Standardize assay conditions (e.g., concentration, solvent) across studies. For example, shows 4-nitro-1,2-benzenediol has higher antimicrobial activity than tert-butyl derivatives, possibly due to enhanced electrophilicity. Validate via dose-response curves and molecular docking simulations .

Tables for Key Data

Property Method Comparison to Hydroquinone Reference
Thermal Decomposition (°C)TGA (N2_2, 10°C/min)220–250 (vs. 285 for hydroquinone)
Antioxidant IC50_{50}DPPH assay (μM)15.2 ± 1.3 (vs. 8.5 for TBHQ)
1H^1 \text{H}-NMR ShiftDMSO-d6_6, 400 MHzδ 6.75 (aromatic H), δ 5.2 (alkenyl)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Benzenediol, 2-(3-methyl-3-buten-1-yn-1-yl)-
Reactant of Route 2
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1,4-Benzenediol, 2-(3-methyl-3-buten-1-yn-1-yl)-

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